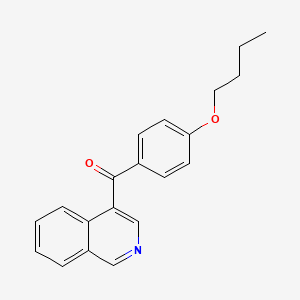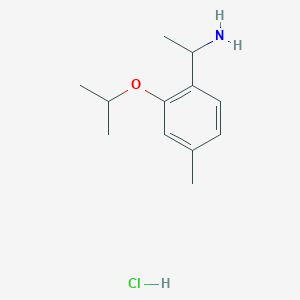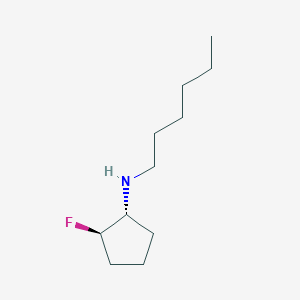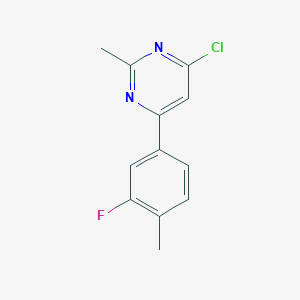
4-(4-Butoxybenzoyl)isoquinoline
Übersicht
Beschreibung
4-(4-Butoxybenzoyl)isoquinoline is a compound with the molecular weight of 305.38 . The IUPAC name for this compound is (4-butoxyphenyl)(4-isoquinolinyl)methanone . It contains a total of 44 bonds, including 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as this compound, has been a topic of interest in the scientific community . Established protocols for the synthesis of the isoquinoline ring include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions .Molecular Structure Analysis
The molecular structure of this compound includes a total of 44 bonds, 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.38 . Isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor .Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Activities
Research has shown that certain isoquinoline derivatives exhibit significant antiviral and antitumor activities. For instance, alkaloids from Cynanchum komarovii demonstrated inhibitory activity against the tobacco mosaic virus, indicating the potential use of isoquinoline derivatives in developing antiviral agents (An’ et al., 2001). Additionally, isoquinoline compounds were investigated for their cytotoxicity against human cancer cell lines, revealing that certain derivatives, particularly the quaternary salts of dimethoxy compounds, showed pronounced activity, suggesting their utility in cancer treatment (Deady & Rodemann, 2001).
Synthesis and Chemical Properties
The synthesis of isoquinoline derivatives has been a topic of considerable interest. Novel synthesis methods using Diels-Alder reactions and BF3-promoted synthesis have been developed to create complex isoquinoline structures, expanding the toolkit available for constructing pharmacologically active compounds and materials with unique properties (Ghorai, Jiang, & Herndon, 2003); (Chang et al., 2010). These methods allow for the efficient production of isoquinoline derivatives, which could be pivotal in developing new drugs and materials.
Metal Coordination and Catalysis
Isoquinoline derivatives have also been studied for their ability to coordinate with metals, showcasing their potential in catalysis and materials science. For example, coordination of aromatic heterocyclic nitrogen compounds to molybdenum was explored, revealing novel modes for the hydrogenation of nitrogen-containing heterocycles, which is crucial for producing valuable chemical intermediates and pharmaceuticals (Zhu, Pang, & Parkin, 2008).
Wirkmechanismus
Target of Action
Isoquinoline derivatives are known to interact with various biological targets . The specific interactions would depend on the functional groups present in the molecule.
Mode of Action
Without specific information on “4-(4-Butoxybenzoyl)isoquinoline”, it’s difficult to describe its exact mode of action. Isoquinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Isoquinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s size, polarity, and stability .
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-12-23-17-10-8-15(9-11-17)20(22)19-14-21-13-16-6-4-5-7-18(16)19/h4-11,13-14H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVTYELOIKVFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270906 | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-59-1 | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)






![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)

![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)
![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)